4-bromo-1,2-oxazole-3-carboxylic acid
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Overview
Description
“4-bromo-1,2-oxazole-3-carboxylic acid” is a type of heterocyclic organic compound . It is a derivative of oxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Molecular Structure Analysis
The substitution pattern of bromine in the oxazole moiety can be identified based on chemical shift values (1 H and 13 C), such as δ 7.48, 129.0, 7.90, and 150.5, which are adjacent to N, O and N, and the quaternary center of both aryl and heteroaryl systems .Chemical Reactions Analysis
The oxazole ring in “4-bromo-1,2-oxazole-3-carboxylic acid” is susceptible to nucleophilic attack . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .Scientific Research Applications
- Researchers have investigated the antimicrobial potential of 4-bromo-1,2-oxazole-3-carboxylic acid and its derivatives. While the compound itself exhibited weak-to-moderate antimicrobial activity, certain analogs demonstrated promising effects against bacteria and fungi .
- Oxazole derivatives, including 4-bromo-1,2-oxazole-3-carboxylic acid, have shown anti-inflammatory potential. These compounds could be valuable in drug development for managing inflammatory conditions .
- Some oxazole derivatives, including 4-bromo-1,2-oxazole-3-carboxylic acid, act as TRPV1 (transient receptor potential vanilloid 1) antagonists. TRPV1 is involved in pain perception, making these compounds relevant for pain management research .
- The oxazole scaffold has been explored for its antitubercular activity. Researchers have investigated derivatives of 4-bromo-1,2-oxazole-3-carboxylic acid as potential agents against tuberculosis .
- Oxazole derivatives have also been evaluated for their anti-HIV activity. While the specific effects of 4-bromo-1,2-oxazole-3-carboxylic acid need further exploration, this compound contributes to the broader field of antiviral drug discovery .
- Given the significance of oxazoles in drug development, researchers emphasize the need for new, environmentally friendly synthetic routes. Investigating sustainable methods for synthesizing 4-bromo-1,2-oxazole-3-carboxylic acid can contribute to greener chemistry practices .
Antimicrobial Activity
Anti-Inflammatory Properties
TRPV1 Antagonist Activity
Antitubercular Research
Anti-HIV Studies
Eco-Friendly Synthesis Strategies
Safety and Hazards
Future Directions
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This suggests that the development of new synthetic routes and the exploration of the biological activities of “4-bromo-1,2-oxazole-3-carboxylic acid” and its derivatives could be a promising direction for future research .
Mechanism of Action
Target of Action
These compounds bind to biological targets based on their chemical diversity .
Mode of Action
Isoxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific compound and target .
Biochemical Pathways
Isoxazole derivatives are known to influence a wide range of biochemical pathways, depending on the specific compound and its targets .
Result of Action
Isoxazole derivatives are known to have a wide range of biological activities, depending on the specific compound and its targets .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1,2-oxazole-3-carboxylic acid involves the bromination of 1,2-oxazole-3-carboxylic acid. The bromination reaction is carried out using a brominating agent such as bromine or N-bromosuccinimide (NBS). The resulting product is then purified to obtain the final compound.", "Starting Materials": [ "1,2-oxazole-3-carboxylic acid", "Bromine or N-bromosuccinimide (NBS)", "Solvent (such as acetic acid or dichloromethane)", "Base (such as sodium hydroxide or potassium carbonate)" ], "Reaction": [ "Dissolve 1,2-oxazole-3-carboxylic acid in a solvent such as acetic acid or dichloromethane.", "Add a brominating agent such as bromine or N-bromosuccinimide (NBS) to the solution.", "Add a base such as sodium hydroxide or potassium carbonate to the solution to facilitate the bromination reaction.", "Stir the reaction mixture at room temperature or at a slightly elevated temperature for a period of time.", "Quench the reaction by adding water or a quenching agent such as sodium bisulfite.", "Extract the product using a suitable organic solvent such as ethyl acetate or dichloromethane.", "Purify the product using techniques such as recrystallization or column chromatography to obtain 4-bromo-1,2-oxazole-3-carboxylic acid." ] } | |
CAS RN |
893638-53-4 |
Product Name |
4-bromo-1,2-oxazole-3-carboxylic acid |
Molecular Formula |
C4H2BrNO3 |
Molecular Weight |
192 |
Purity |
95 |
Origin of Product |
United States |
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